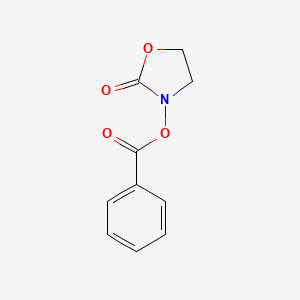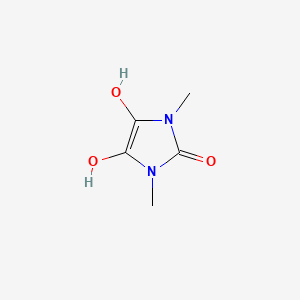
4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one is an organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one can be achieved through several methods. One common approach involves the reaction of dimethyl sulfate with glyoxal and ammonia under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the imidazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Imidazole: The parent compound with a simpler structure.
1,3-Dimethylimidazole: Lacks the hydroxyl groups present in 4,5-Dihydroxy-1,3-dimethyl-1,3-dihydro-2H-imidazol-2-one.
4,5-Dimethylimidazole: Lacks the hydroxyl groups and has different reactivity.
Uniqueness: this compound is unique due to its dual hydroxyl and methyl substitutions, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
143986-54-3 |
|---|---|
Molekularformel |
C5H8N2O3 |
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
4,5-dihydroxy-1,3-dimethylimidazol-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-6-3(8)4(9)7(2)5(6)10/h8-9H,1-2H3 |
InChI-Schlüssel |
LNLNXVSRLWIDOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N(C1=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
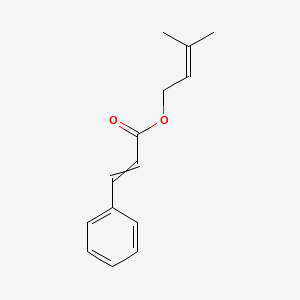
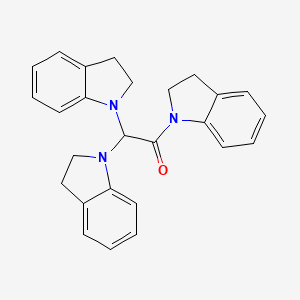
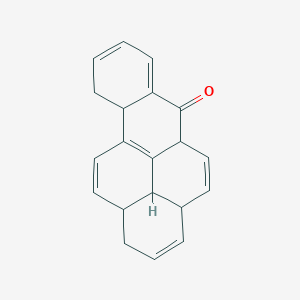
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
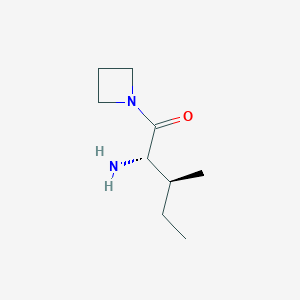
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)

![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
